PF9601N

Descripción general

Descripción

Aplicaciones Científicas De Investigación

PF9601N has a wide range of scientific research applications:

Mitochondrial Protection: The compound prevents mitochondrial swelling, drop in electrical potential, and oxidation of sulfhydryl groups, glutathione, and pyridine nucleotides induced by calcium.

Antioxidant Properties: This compound exhibits antioxidant properties, further contributing to its neuroprotective effects.

Mecanismo De Acción

PF9601N exerts its effects primarily through the inhibition of monoamine oxidase B (MAO-B), an enzyme responsible for the breakdown of dopamine in the brain . By inhibiting MAO-B, this compound increases the levels of dopamine, thereby providing symptomatic relief in Parkinson’s disease. Additionally, this compound has been shown to prevent mitochondrial permeability transition, a process involved in cell death, by interacting with pore-forming structures and exhibiting antioxidant properties . This dual mechanism of action makes this compound a promising candidate for neuroprotection .

Análisis Bioquímico

Biochemical Properties

PF9601N selectively inhibits MAO-B in mouse brain homogenates ex vivo . It interacts with the enzyme MAO-B, leading to its inhibition . This interaction is crucial for its role in biochemical reactions, particularly those related to the pathophysiology of neurodegenerative diseases like PD .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In an acute in vivo model of excitotoxicity induced by the local administration of kainic acid during striatal microdialysis in adult rats, this compound reduced the kainate-evoked release of glutamate and aspartate and increased taurine release . It also resulted in a significant reduction in the kainate-induced astrocytosis, microgliosis, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding and inhibition of the enzyme MAO-B . This inhibition prevents the breakdown of certain neurotransmitters in the brain, thereby increasing their availability and enhancing neuronal communication . This mechanism is thought to underlie the neuroprotective effects of this compound observed in models of PD .

Dosage Effects in Animal Models

In animal models, this compound has been shown to prevent MPTP-induced reductions in dopamine levels in the striatum of 8- to 9-week-old mice when administered at doses ranging from 29.5 to 8.47 µmol/kg . It also prevents MPTP-induced lesions in 9- to 10-month-old mice at a dose of 0.027 µmol/kg .

Métodos De Preparación

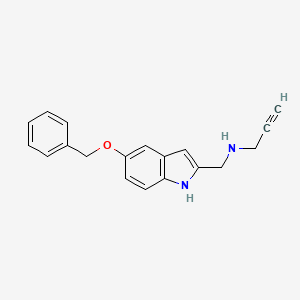

The synthesis of PF9601N involves several steps, starting with the preparation of the indole derivative. The synthetic route typically includes:

Formation of the indole core: This is achieved through a Fischer indole synthesis or other suitable methods.

Introduction of the benzyloxy group:

Alkylation with propargylamine: The final step involves the alkylation of the indole derivative with propargylamine to yield this compound.

Industrial production methods for this compound are not extensively documented, but they would likely involve optimization of the above synthetic route to ensure high yield and purity.

Análisis De Reacciones Químicas

PF9601N undergoes several types of chemical reactions:

Substitution: The compound can participate in substitution reactions, particularly involving the benzyloxy group.

Common reagents and conditions used in these reactions include oxidizing agents like cytochrome P450 enzymes, copper catalysts for cycloaddition, and various nucleophiles for substitution reactions. Major products formed from these reactions include oxidized metabolites and cycloaddition products .

Comparación Con Compuestos Similares

PF9601N is often compared with other MAO-B inhibitors such as deprenyl (selegiline) and rasagiline. Here are some key points of comparison:

Deprenyl (Selegiline): Both this compound and deprenyl inhibit MAO-B, but this compound has a more favorable metabolic profile and does not produce amphetamine-like metabolites.

Rasagiline: Similar to this compound, rasagiline is a potent MAO-B inhibitor with neuroprotective properties.

Other similar compounds include ASS234, a hybrid compound that combines the properties of this compound and donepezil, and contilisant, another multitarget-directed ligand with neuroprotective effects .

Propiedades

IUPAC Name |

N-[(5-phenylmethoxy-1H-indol-2-yl)methyl]prop-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O/c1-2-10-20-13-17-11-16-12-18(8-9-19(16)21-17)22-14-15-6-4-3-5-7-15/h1,3-9,11-12,20-21H,10,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFPNAYXYKXAKJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNCC1=CC2=C(N1)C=CC(=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

133845-63-3 | |

| Record name | 133845-63-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

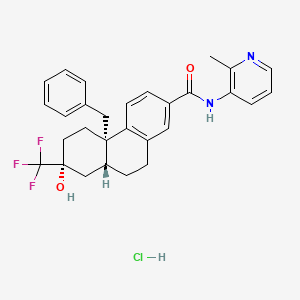

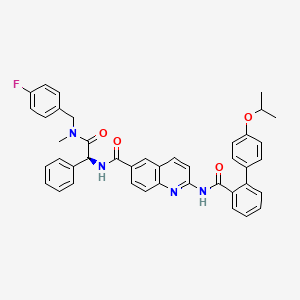

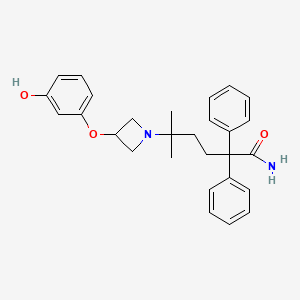

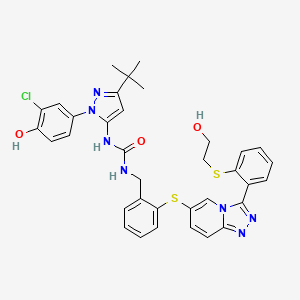

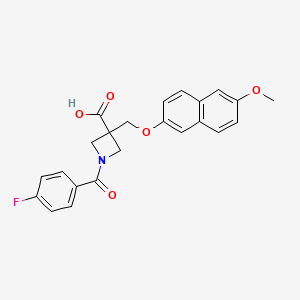

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]cyclobutane-1-carboxamide](/img/structure/B1679675.png)

![1-[(1S)-1-[2-[[[[3,5-Bis(trifluoromethyl)phenyl]methyl](2-methyl-2H-tetrazol-5-yl)amino]methyl]-4-(trifluoromethyl)phenyl]-2-methylpropyl]-4-piperidinecarboxylic acid](/img/structure/B1679682.png)

![N-pyridazin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]piperidine-1-carboxamide](/img/structure/B1679683.png)